12.6-Fold Dopamine D3 over D2 Receptor Selectivity: Head-to-Head Functional Antagonist Comparison
6-Chloro-N-m-tolylpyridazin-3-amine exhibits a 12.6-fold selectivity for the human dopamine D3 receptor (Ki = 25.1 nM) over the D2 receptor (Ki = 316 nM) when directly compared in identical [35S]GTPγS binding assays in CHO cells [1]. This contrasts sharply with the unsubstituted parent scaffold 3-amino-6-chloropyridazine, which shows no appreciable affinity for dopamine receptors [2]. The m-tolyl substituent is essential for conferring this D3-preferring profile.
| Evidence Dimension | Dopamine D3 vs D2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | D3 Ki = 25.1 nM; D2 Ki = 316 nM |
| Comparator Or Baseline | 3-Amino-6-chloropyridazine (parent scaffold); N-m-tolyl group absent; No measurable D2/D3 affinity |
| Quantified Difference | Selectivity ratio (D2/D3) = 12.6-fold |
| Conditions | [35S]GTPγS binding assay; Human D2 and D3 receptors expressed in CHO cells |
Why This Matters
This selectivity profile distinguishes the compound as a tool for dissecting D3-mediated signaling, a key target in addiction, Parkinson's disease, and schizophrenia research, where off-target D2 engagement is a major liability of clinical antipsychotics.
- [1] BindingDB. BDBM50414564 (CHEMBL562833). Antagonist activity at human D3 receptor expressed in CHO cells by [35S]GTPgammaS binding assay. Ki = 25.1 nM; Antagonist activity at human D2 receptor expressed in CHO cells by [35S]GTPgammaS binding assay. Ki = 316 nM. View Source
- [2] PubChem. 3-Amino-6-chloropyridazine (5469-69-2). Biological Test Results: No dopamine receptor activity reported. View Source
